An In-Depth Technical Guide to 1,4-Bis(chloroacetyl)piperazine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,4-Bis(chloroacetyl)piperazine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,4-bis(chloroacetyl)piperazine, a pivotal bifunctional reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthesis optimization, reactivity profile, and diverse applications of this versatile building block. The narrative emphasizes the causal relationships behind experimental choices, offering field-proven insights into its effective utilization.
Core Molecular Profile and Physicochemical Properties
1,4-Bis(chloroacetyl)piperazine, with the IUPAC name 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone, is a symmetrical molecule built upon a central piperazine heterocycle.[1][2][3] The defining features of this compound are the two chloroacetyl groups attached to the nitrogen atoms at the 1- and 4-positions.[1] This bis-electrophilic nature is the foundation of its synthetic utility. The piperazine ring typically adopts a stable chair conformation, which provides a rigid and predictable scaffold for presenting the reactive chloroacetyl moieties.[2]
The molecule's key properties are summarized below, derived from computational data and experimental observations. It is noted to be moisture-sensitive due to the reactivity of the chloroacetyl groups.[1]
| Property | Value | Source |
| CAS Number | 1703-23-7 | [3] |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | [1] |
| Molecular Weight | 239.10 g/mol | [1][3] |
| Appearance | White to off-white solid | Inferred from derivatives |
| Topological Polar Surface Area | 40.6 Ų | [3] |
| XLogP3-AA | 0.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis: Mechanism and Optimized Protocols
The primary and most efficient synthesis of 1,4-bis(chloroacetyl)piperazine involves the nucleophilic acyl substitution of piperazine with two equivalents of chloroacetyl chloride.[1] This reaction is a cornerstone of its production at both laboratory and industrial scales.
Mechanistic Pathway
The synthesis proceeds via a two-step nucleophilic acyl substitution.
-
First Acylation: A nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The tetrahedral intermediate then collapses, eliminating a chloride ion to form the N-acylated product and releasing HCl.
-
Second Acylation: The second, unreacted nitrogen atom on the mono-substituted intermediate repeats the process, yielding the final bis-acylated product.
An external base is crucial to neutralize the HCl byproduct, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic and halting the reaction.
Caption: Fig 1. Synthetic pathway for 1,4-Bis(chloroacetyl)piperazine.
Field-Proven Experimental Protocol
This protocol represents a robust laboratory-scale synthesis optimized for high yield and purity.[1][4][5]
Materials:
-
Piperazine (1.0 eq.)
-
Chloroacetyl chloride (2.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.2 eq.)
-
Chloroform (anhydrous)
-
Ice bath
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add piperazine and anhydrous chloroform. Cool the resulting slurry to 0 °C in an ice bath.
-
Base Addition: If using K₂CO₃, add it to the piperazine slurry. If using TEA, add it to the solution.
-
Reagent Addition: Dissolve chloroacetyl chloride in anhydrous chloroform and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled, stirring piperazine slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure completion.
-
Workup:
-
Filter the reaction mixture to remove the carbonate salts or triethylammonium chloride.
-
Wash the filtrate sequentially with cold water, 5% HCl solution (to remove any unreacted piperazine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically obtained as a solid. Recrystallization from ethanol or isopropanol yields the pure 1,4-bis(chloroacetyl)piperazine. Optimized laboratory protocols report yields as high as 83.9%.[1]
Comparative Synthesis Methodologies
| Parameter | Laboratory Batch Process | Industrial Continuous-Flow | Microwave-Assisted |
| Reactor Type | Round-bottom flask | Microreactor or PFR | Microwave vial |
| Temperature Control | 0–25 °C | 10–15 °C (precise) | 80 °C |
| Solvent | Chloroform, Dichloromethane | Chloroform (often recycled) | DMAc, DMF |
| Reaction Time | 4-8 hours | Minutes | 15-20 minutes |
| Typical Yield | 68–84%[1] | 85–90%[1] | ~78%[1] |
| Key Advantage | Simplicity, accessibility | Safety, scalability, efficiency | Rapid optimization |
Chemical Reactivity Profile
The synthetic value of 1,4-bis(chloroacetyl)piperazine stems from its two electrophilic centers. The α-carbons adjacent to the chlorine atoms are susceptible to nucleophilic attack, making the compound an excellent bifunctional alkylating agent.[1]
Mechanism of Nucleophilic Substitution
The reaction proceeds via a standard Sₙ2 mechanism. A nucleophile (e.g., thiol, amine, phenoxide) attacks the α-carbon, displacing the chloride leaving group in a single concerted step. The presence of the adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, facilitating this reaction.
Caption: Fig 2. Sₙ2 mechanism at the chloroacetyl α-carbon.
Comparative Reactivity
The choice of the α-haloacetyl group is a critical experimental decision. The reactivity is largely governed by the nature of the halogen, which functions as the leaving group.
| Derivative | Relative Reactivity Profile | Rationale |
| 1,4-Bis(iodoacetyl)piperazine | Highest | Iodide is an excellent leaving group due to its large size and polarizability. Often too reactive and unstable for common use. |
| 1,4-Bis(bromoacetyl)piperazine | High | Bromide is a very good leaving group, making this analog more reactive than the chloro- version.[1] Often used when stronger electrophilicity is required. |
| 1,4-Bis(chloroacetyl)piperazine | Moderate (Optimal) | Chloride is a good leaving group, providing an optimal balance of reactivity and stability.[1] The compound is generally stable enough for storage and handling but sufficiently reactive for most synthetic applications. |
| 1,4-Bis(acetyl)piperazine | Very Low (Unreactive) | Lacks a halogen leaving group, rendering it inert to nucleophilic substitution at the α-carbon.[1] |
Applications in Drug Discovery and Synthesis
1,4-Bis(chloroacetyl)piperazine is not typically a pharmacologically active agent itself; rather, it is a quintessential "scaffold" or "linker" used to construct more complex molecules with potential therapeutic value.[1]
Synthesis of Bioactive Heterocycles
A primary application is the synthesis of bis-heterocyclic compounds. By reacting 1,4-bis(chloroacetyl)piperazine with two equivalents of a nucleophilic heterocycle, chemists can rapidly generate symmetrical molecules with potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.[1][4]
Case Study: Synthesis of Bis[thienopyridines] As described in the literature, 1,4-bis(chloroacetyl)piperazine is a key precursor for novel bis[thienopyridines].[6] The process involves the reaction of the bis-electrophile with two equivalents of a 2-mercaptonicotinonitrile derivative.[6] This reaction exemplifies the molecule's utility in building complex, drug-like structures.
Workflow for Combinatorial Library Synthesis
The molecule is an ideal building block for creating libraries of compounds for high-throughput screening. Its bifunctionality allows for the generation of diverse structures by reacting it with various nucleophiles.
Caption: Fig 3. Workflow for library synthesis using the title compound.
Development of Macrocycles
The defined distance and geometry between the two chloroacetyl groups make this reagent valuable for the synthesis of macrocyclic compounds.[1] Reaction with a di-nucleophile (e.g., a di-thiol or di-amine) can lead to cyclization, forming constrained ring structures that are of high interest in drug discovery for their ability to bind to protein targets with high affinity and specificity.[1]
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of 1,4-bis(chloroacetyl)piperazine before its use in subsequent reactions. The primary methods used are NMR and IR spectroscopy, along with mass spectrometry.[1][2][7]
| Technique | Expected Observations |
| ¹H NMR | Due to the molecule's symmetry, two main signals are expected: • A singlet for the four protons of the two chloroacetyl methylene groups (-COCH₂ Cl). • A singlet or multiplet for the eight protons of the piperazine ring (-N(CH₂CH₂ )2N-). |
| ¹³C NMR | Three distinct signals are expected: • A signal for the carbonyl carbons (C =O). • A signal for the methylene carbons adjacent to the chlorine (C H₂Cl). • A signal for the methylene carbons of the piperazine ring. |
| FT-IR (cm⁻¹) | • Strong, sharp absorption band for the amide C=O stretch, typically in the range of 1630-1660 cm⁻¹.[2] • C-H stretching vibrations for the methylene groups. • C-Cl stretching vibrations. |
| Mass Spec (MS) | • The molecular ion peak [M]⁺ should be observable. • Characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺). • Fragmentation often involves cleavage of the C-N bonds within the piperazine ring or the chloroacetyl side chains.[8] |
Safety and Handling
As a reactive alkylating agent, 1,4-bis(chloroacetyl)piperazine must be handled with appropriate precautions.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | Wear eye and face protection (safety glasses/goggles). |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood. Avoid breathing dust. |
(Data sourced from PubChem GHS classifications)[3]
The compound should be stored in a cool, dry, well-ventilated area away from moisture and incompatible substances such as strong oxidizing agents and strong bases.[1]
Conclusion
1,4-Bis(chloroacetyl)piperazine is a highly valuable and versatile bifunctional building block. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for medicinal chemists and materials scientists. By understanding its core chemical properties, reactivity profile, and optimized handling procedures, researchers can effectively leverage this reagent to construct novel molecular architectures, from complex bioactive compounds and combinatorial libraries to precisely engineered macrocycles. Its continued application in drug discovery underscores the power of strategically functionalized scaffolds in advancing therapeutic innovation.
References
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Al-Shari'e, K. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone. PubChem. Retrieved from [Link]
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Bannykh, A. A., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
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Al-Shari'e, K. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]
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Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
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Abdelgawad, M. A., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]
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